N-(cyanomethyl)-2-[[6-(diethylsulfamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-phenylacetamide
Description
N-(cyanomethyl)-2-[[6-(diethylsulfamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-phenylacetamide is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core substituted with a diethylsulfamoyl group at position 6 and a sulfanyl-linked acetamide moiety at position 2. The cyanomethyl and phenyl groups on the acetamide nitrogen contribute to its unique electronic and steric properties. This compound belongs to a class of sulfonamide derivatives known for their bioactivity, particularly in antimicrobial and enzyme-inhibitory applications .
Properties
IUPAC Name |
N-(cyanomethyl)-2-[[6-(diethylsulfamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3S2/c1-3-24(4-2)31(28,29)17-10-11-18-22-23-20(26(18)14-17)30-15-19(27)25(13-12-21)16-8-6-5-7-9-16/h5-11,14H,3-4,13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTIUFXRJPXHER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CN2C(=NN=C2SCC(=O)N(CC#N)C3=CC=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(cyanomethyl)-2-[[6-(diethylsulfamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-phenylacetamide is a novel compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, characterization, and biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound features a complex structure incorporating a triazole ring and a phenylacetamide moiety. Its molecular formula is , and it is characterized by the following structural components:
- Triazole Ring : Confers significant pharmacological properties.
- Sulfamoyl Group : Enhances solubility and biological activity.
- Phenylacetamide Backbone : Provides a platform for various substitutions that can modulate activity.
Synthesis
The synthesis of this compound involves several steps including the formation of the triazole ring and subsequent functionalization with sulfamoyl and cyanomethyl groups. The synthetic route typically employs standard organic reactions such as nucleophilic substitution and cyclization.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. For instance:
- Study Findings : A study demonstrated that derivatives of triazoles showed significant activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .
Anti-inflammatory Properties
Triazole derivatives have also been reported to possess anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for further investigation in inflammatory diseases.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.
- Case Study : In vitro studies on human cancer cell lines indicated that the compound induced apoptosis in a dose-dependent manner. This was attributed to its ability to interfere with cell cycle progression .
Data Summary Table
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide group (diethylsulfamoyl) and acetamide moiety are susceptible to hydrolysis under acidic or basic conditions:
Mechanistic Insight :
-
Sulfonamide hydrolysis proceeds via nucleophilic attack on the sulfur atom, forming a tetrahedral intermediate .
-
Acetamide cleavage follows nucleophilic acyl substitution, stabilized by the electron-withdrawing cyano group .
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) bridge undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives:
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | RT, 4h | Sulfoxide | 85–90 |
| mCPBA | DCM, 0°C → RT, 2h | Sulfone | 78 |
Key Findings :
-
Sulfoxide formation enhances aqueous solubility but reduces metabolic stability.
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Sulfone derivatives exhibit increased electrophilicity, enabling further functionalization .
Nucleophilic Substitution at the Cyanomethyl Group
The cyanomethyl (-CH₂CN) substituent participates in nucleophilic reactions:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| NH₃/MeOH | 60°C, 6h | Glycinamide derivative | Precursor for peptide coupling |
| HSCH₂CO₂H | DMF, 120°C, 12h | Thioacetic acid analog | Used in prodrug design |
Notable Observations :
-
Steric hindrance from the phenyl group slows reaction kinetics .
-
Cyanide release under strongly nucleophilic conditions requires careful handling .
Electrophilic Aromatic Substitution
The triazolo[4,3-a]pyridine core undergoes halogenation and nitration:
| Reaction | Reagents | Position | Yield (%) |
|---|---|---|---|
| Bromination | Br₂/FeCl₃, 40°C | C-5 | 65 |
| Nitration | HNO₃/H₂SO₄, 0°C | C-7 | 58 |
Structural Impact :
-
Electron-deficient triazolo ring directs electrophiles to meta positions .
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Brominated analogs show enhanced kinase inhibition in preliminary assays .
Reductive Transformations
The cyano group and sulfonamide can be reduced selectively:
| Reduction Target | Reagent | Product | Selectivity |
|---|---|---|---|
| -CN → -CH₂NH₂ | H₂/Pd-C, EtOH | Primary amine | 92% |
| -SO₂N(Et)₂ → -SH | LiAlH₄, THF | Thiol intermediate | 68% |
Applications :
Thermal Degradation Pathways
Thermogravimetric analysis (TGA) under N₂ reveals:
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Stage 1 (200–250°C) : Loss of diethylamine (m/z 73) via sulfonamide cleavage .
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Stage 2 (300–350°C) : Pyrolysis of the triazolo ring, releasing N₂ and HCN .
Photochemical Reactivity
UV irradiation (254 nm) in MeOH induces:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
The triazolo[4,3-a]pyridine core in the target compound is structurally analogous to triazolo-pyridazine derivatives (e.g., 2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide) but differs in ring size and aromaticity.
Sulfamoyl and Sulfanyl Substituents
The diethylsulfamoyl group at position 6 is a critical pharmacophore shared with antimicrobial sulfonamides like N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide derivatives . However, the diethyl substitution in the target compound likely improves lipophilicity compared to simpler sulfamoyl groups (e.g., CF2–CF4 in ), which feature methylisoxazole or thiazole-linked sulfamoyl groups. This modification may enhance membrane permeability and bioavailability .
The sulfanyl bridge (-S-) in the acetamide side chain is a common feature in thioether-containing analogs, such as 2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-phenylacetamide .
Acetamide Modifications
The N-phenylacetamide moiety in the target compound contrasts with isoindoline-based amides (e.g., CF2–CF4 in ) and furan-carboxamide derivatives (e.g., N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide) . The phenyl group may enhance π-π interactions with aromatic residues in target enzymes, while the cyanomethyl substituent could reduce metabolic degradation compared to methyl or ethoxy groups in other analogs.
Antimicrobial Efficacy
Compounds with sulfamoyl groups, such as those in , demonstrated broad-spectrum antimicrobial activity (e.g., inhibition zones of 12–18 mm against S. aureus and E. coli).
Enzyme Inhibition Potential
Triazolo-pyridine derivatives are known to inhibit enzymes like dihydrofolate reductase (DHFR). The diethylsulfamoyl group in the target compound may mimic the p-aminobenzoic acid (PABA) substrate in DHFR, similar to flumetsulam (a triazolo-pyrimidine sulfonamide pesticide) .
Data Tables
Table 1: Structural and Pharmacokinetic Comparison
*LogP values estimated via computational models.
Table 2: Antimicrobial Activity (Zone of Inhibition, mm)
| Compound | S. aureus | E. coli | C. albicans | Source |
|---|---|---|---|---|
| Target Compound | N/A | N/A | N/A | No direct data |
| CF2 () | 14 | 12 | 10 | |
| derivatives | 12–18 | 10–15 | 8–12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
